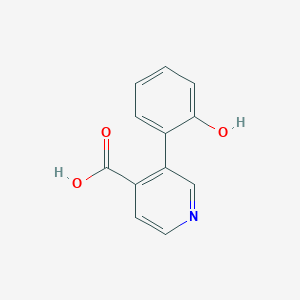

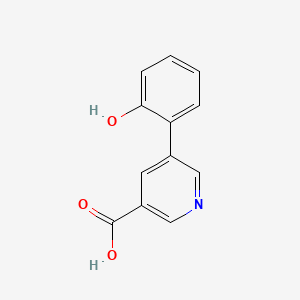

5-(2-Hydroxyphenyl)nicotinic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was reported in a study . The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde. The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis

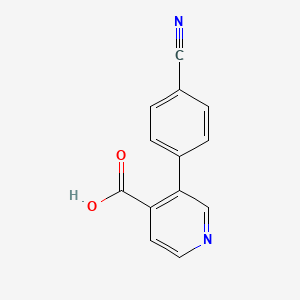

The molecular structure of 5-(2-Hydroxyphenyl)nicotinic acid is represented by the empirical formula C12H9NO3 . The molecular weight is 215.20 g/mol. The SMILES string representation is O=C(O)C1=CN=CC(C2=CC(O)=CC=C2)=C1 .Applications De Recherche Scientifique

- Researchers have explored the antimicrobial potential of 5-(2-Hydroxyphenyl)nicotinic acid and its derivatives. For instance, a series of acylhydrazones derived from nicotinic acid exhibited promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus strains .

- Additionally, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives synthesized from these acylhydrazones demonstrated high antimicrobial activity, particularly against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Computational studies, including density functional theory (DFT) analyses, have explored the molecular properties and interactions of 5-(2-Hydroxyphenyl)nicotinic acid derivatives. These investigations aid in drug design and optimization .

- Researchers have evaluated the cytotoxicity of the synthesized compounds. Importantly, the most promising antimicrobial agents did not exhibit toxicity against normal cell lines, suggesting their potential for therapeutic use .

- Biofilms contribute to antibiotic resistance and chronic infections. Investigating the ability of 5-(2-Hydroxyphenyl)nicotinic acid derivatives to inhibit biofilm formation could lead to novel strategies for combating bacterial infections .

Antimicrobial Activity

Molecular Modeling and Drug Design

Cytotoxicity Assessment

Biofilm Inhibition

Mécanisme D'action

Target of Action

5-(2-Hydroxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been found to exhibit promising activity against Gram-positive bacteria . The primary targets of this compound are likely bacterial cells, particularly strains such as Staphylococcus epidermidis and Staphylococcus aureus . These bacteria are known to cause various infections in humans, and the ability of 5-(2-Hydroxyphenyl)nicotinic acid to inhibit their growth suggests its potential as an antimicrobial agent .

Mode of Action

It is believed to interact with its bacterial targets, leading to their inhibition . The compound is synthesized through a series of condensation reactions with appropriate aldehydes, resulting in a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction, yielding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives have been found to exhibit antimicrobial activity .

Biochemical Pathways

Nicotine degradation pathways, such as the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . As a derivative of nicotinic acid, 5-(2-Hydroxyphenyl)nicotinic acid may interact with these pathways, disrupting the normal functioning of bacterial cells .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of metabolic enzymes .

Result of Action

The primary result of the action of 5-(2-Hydroxyphenyl)nicotinic acid is the inhibition of bacterial growth . The compound has been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus .

Action Environment

The action of 5-(2-Hydroxyphenyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound was synthesized under catalyst- and solvent-free conditions, which is considered environmentally friendly . The efficacy and stability of the compound could be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJYNGNYJDGQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679488 | |

| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxyphenyl)nicotinic acid | |

CAS RN |

1258609-83-4 | |

| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3226763.png)

![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)

![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)